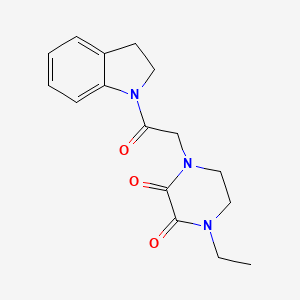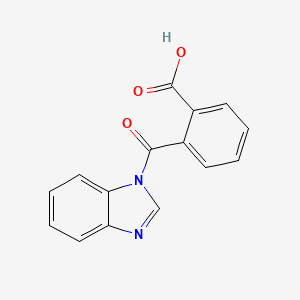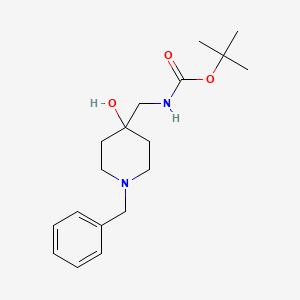
1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Packing Interactions
The compound's crystal structure has been studied, revealing that the piperazine ring adopts a chair conformation. The indoline-2,3-dione ring and the nitrobenzene ring form a dihedral angle, indicating specific spatial arrangements that may influence its reactivity and interaction with other molecules. Weak C—H⋯O and π–π stacking interactions observed in the crystal structure may contribute to its stability and solubility characteristics, which are essential for its potential applications in material science and drug design (Wang, Yao, Wan, C., Cao, Sheng-li, & Zheng, Tingting, 2010).
Hydrogen-Bond Association Studies
Investigations into the hydrogen-bond association of derivatives of 1,4-piperazine-2,5-diones have provided insights into the compound's ability to form polymorphic crystalline forms. Such studies are crucial for understanding the compound's behavior in solution and solid-state, impacting its applications in pharmaceutical formulations and crystalline material engineering (Weatherhead-Kloster, Robin A, Selby, H., Miller Iii, Walter B., & Mash, E., 2005).
Synthesis and Reaction Studies
Research on the synthesis and reactions of related piperazine-2,3-dione derivatives has led to the development of new methodologies for producing compounds with potential applications in drug development and organic synthesis. For instance, the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide highlight the versatility of piperazine-2,3-dione derivatives in synthetic organic chemistry (Shin, C., Sato, Yoshiaki, Honda, S., & Yoshimura, J., 1983).
Anticonvulsant Activity
The anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones has been explored, showing that these compounds are effective in various seizure models. Such studies are fundamental in the search for new therapeutic agents for the treatment of epilepsy and related disorders (Kamiński, K., Rzepka, S., & Obniska, J., 2011).
Bioactivity and Drug Resistance Studies
The modification of 1,4-piperazine-2,5-diones has been investigated for overcoming drug resistance in cancer therapy. The synthesis of derivatives aimed at circumventing anticancer drug resistance emphasizes the compound's potential in developing novel therapeutic strategies against resistant tumor cells (Shchekotikhin, A., Shtil, A., Luzikov, Y. N., Bobrysheva, Tatyana V, Buyanov, V. N., & Preobrazhenskaya, M., 2005).
Propriétés
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-17-9-10-18(16(22)15(17)21)11-14(20)19-8-7-12-5-3-4-6-13(12)19/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJHCHFHZICXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyrimido[4,5-b]quinolin-2-amine](/img/structure/B2991770.png)
![(1R,2S,4S)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2991771.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2991780.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2991782.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2991783.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)
![7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2991787.png)
![2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2991788.png)


